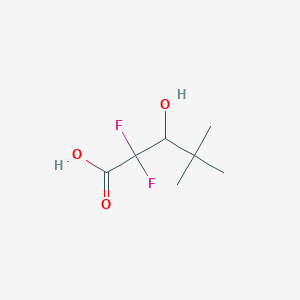![molecular formula C12H13NO2 B13632621 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-diene using photochemistry . This approach allows for the creation of new building blocks that can be further derivatized through various transformations, opening up new chemical spaces . Industrial production methods are still under exploration, but the scalability of the photochemical approach makes it a promising candidate for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, while the bicyclic structure provides rigidity and conformational stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere, it offers similar rigidity but differs in its smaller size and different ring strain.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9/h1-2,5,7-8,10H,3-4,6H2,(H,14,15) |
InChI-Schlüssel |
ZIMVCJMKTIIGQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
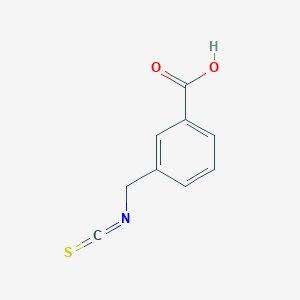

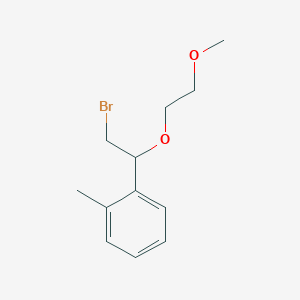
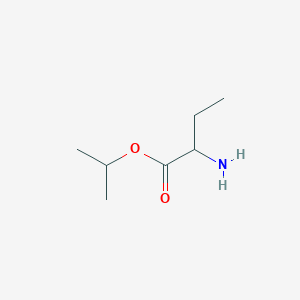
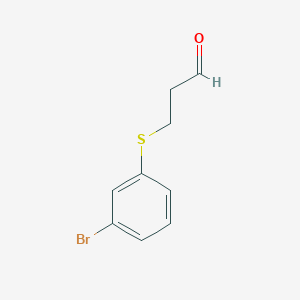
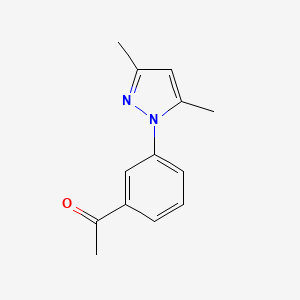
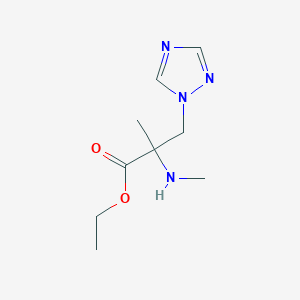
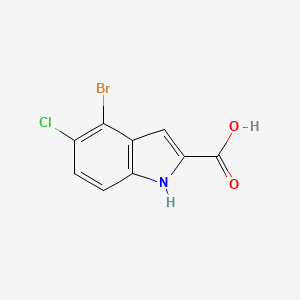

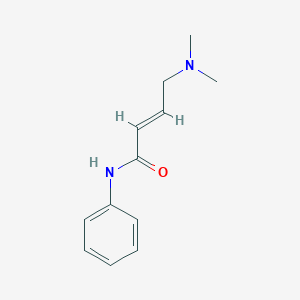
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)
